molecular formula C15H11FN2S B1387717 1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione CAS No. 1097132-88-1

1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione

Cat. No.: B1387717
CAS No.: 1097132-88-1
M. Wt: 270.3 g/mol
InChI Key: HZLPHZIPWLMATR-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione (CAS 1242156-23-2) is a privileged chemical scaffold in medicinal chemistry and drug discovery research. This compound serves as a critical synthetic intermediate for the development of novel kinase inhibitors. Its structure, featuring an imidazole-2-thione core, is a key pharmacophore in the design of potent and selective therapeutic agents. Researchers utilize this building block to target various kinases, with documented applications in the synthesis of compounds investigated for their potential as PD-1/PD-L1 interaction inhibitors for immuno-oncology. The compound's structure allows for further functionalization, making it a valuable template for constructing diverse chemical libraries for high-throughput screening. It is supplied exclusively for research use in laboratory settings and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the material's Certificate of Analysis for specific handling and storage information.

Properties

IUPAC Name

3-(4-fluorophenyl)-4-phenyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2S/c16-12-6-8-13(9-7-12)18-14(10-17-15(18)19)11-4-2-1-3-5-11/h1-10H,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLPHZIPWLMATR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Synthesis

One common method involves the reaction of 4-fluoroaniline and benzaldehyde with thiourea in the presence of a catalyst such as hydrochloric acid. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring.

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a greener and more efficient alternative. This method uses solid supports like acidic alumina or montmorillonite clay to facilitate the reaction under microwave irradiation, eliminating the need for additional catalysts like HCl and reducing reaction times.

One-Pot Synthesis

Another approach involves a one-pot reaction where aryl aldehydes are treated with NaCN to form a cyclin intermediate, which is then condensed with thiourea to yield the imidazole-2-thione.

Reaction Conditions and Reagents

The choice of reagents and conditions is critical for optimizing the yield and purity of the product.

Method Reagents Conditions Yield
Conventional 4-Fluoroaniline, Benzaldehyde, Thiourea, HCl Reflux in hexanol, 4 hours 50%
Microwave-Assisted 4-Fluoroaniline, Benzaldehyde, Thiourea, Acidic Alumina/Montmorillonite Microwave irradiation, 1.5 hours 72%
One-Pot Aryl Aldehyde, NaCN, Thiourea Reflux in n-butanol Good yield

Industrial Production Considerations

For industrial-scale production, optimizing reaction parameters such as temperature, pH, and reaction time is essential. Automated reactors and precise solvent selection are critical to ensure high yield and purity. Purification steps, including crystallization and chromatography, are also vital to meet the required specifications.

Research Findings and Applications

This compound has been explored for its potential biological activities, including enzyme inhibition and receptor modulation. The presence of fluorine and phenyl groups enhances its interaction with biological targets, making it a valuable compound for therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione can undergo various chemical reactions, including:

  • Oxidation: The thione group can be oxidized to form the corresponding sulfone.

  • Reduction: The imidazole ring can be reduced to form a diamine derivative.

  • Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH₃) are employed, often in polar aprotic solvents.

Major Products Formed:

  • Sulfone Derivatives: Resulting from the oxidation of the thione group.

  • Diamine Derivatives: Formed through the reduction of the imidazole ring.

  • Substituted Fluorophenyl Compounds: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds, including 1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione, exhibit notable antimicrobial properties. A study found that imidazole derivatives with fluorine substitutions demonstrated enhanced activity against mycobacterial strains, including Mycobacterium abscessus and Mycobacterium tuberculosis .

CompoundActivityReference
This compoundGood antimicrobial against M. abscessus

Anticonvulsant Properties

In the realm of neuropharmacology, thiazole and imidazole derivatives have shown promise as anticonvulsants. The mechanism often involves modulation of GABAergic activity or sodium channel inhibition . The specific compound under discussion may share similar pathways that warrant further investigation.

Anticancer Potential

Imidazole compounds have been explored for their anticancer properties. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines, suggesting potential as chemotherapeutic agents. For example, compounds with similar structures have been reported to exhibit IC50 values in the low micromolar range against human glioblastoma and melanoma cells .

Cancer Cell LineIC50 (µM)Reference
U251 (glioblastoma)<30
WM793 (melanoma)<30

Case Study 1: Antimycobacterial Activity

A recent study synthesized several benzenesulfonamide-bearing functionalized imidazoles, including derivatives of this compound. These compounds displayed significant activity against M. tuberculosis and were more potent than some conventional antibiotics .

Case Study 2: Structure-Activity Relationship Analysis

Research on thiazole-bearing molecules highlighted the importance of substituents on the phenyl ring in enhancing biological activity. Compounds with electron-withdrawing groups like fluorine showed increased potency in antimicrobial assays . This suggests that modifications to the structure of this compound could lead to improved efficacy.

Mechanism of Action

The mechanism by which 1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The compound’s activity and physicochemical properties are influenced by substituent positions and electronic effects. Key comparisons include:

Fluorophenyl Substitution Position
  • 1-(4-Fluorophenyl)imidazoline-2-thione (target compound): The para-fluorine atom on the phenyl ring contributes strong electron-withdrawing effects, enhancing stability and binding affinity to biological targets .
Core Heterocycle Modifications
  • PF-03491165 (): A complex imidazole derivative with cyclopropyl and fluorobenzylcarbamoyl groups, demonstrating how bulky substituents enhance target specificity in therapeutic applications .
Thione vs. Other Functional Groups
  • 5-(4-Fluorophenyl)-1H-imidazol-2-amine (): Replacement of the thione group with an amine reduces hydrogen-bonding capacity, likely diminishing enzyme inhibitory activity .
  • 4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole (): Substitution of thione with a thiophene ring alters electronic properties, shifting activity toward different biological targets .
IC50 Correlations
  • Chalcone Derivatives (): Compounds with para-bromo (ring A) and para-fluoro (ring B) substitutions (e.g., 2j) exhibit lower IC50 values (~4.7 μM) compared to methoxy-substituted analogs (IC50 >70 μM). This aligns with the target compound’s para-fluoro group, suggesting enhanced potency due to electron-withdrawing effects .
  • Non-Piperazine Chalcones (): Iodine at the meta position of ring A (e.g., 2h, 2n) increases steric bulk, reducing activity. The target compound avoids this with a simpler substitution pattern .
Enzyme Inhibition

Physicochemical Properties

  • Crystallinity : The isostructural compounds in crystallize in triclinic systems with high planarity, suggesting similar crystallinity for the target compound, which may aid in formulation .
  • Solubility : Methoxy and hydroxyl substituents (e.g., compounds 2p, 15 in ) improve aqueous solubility compared to halogenated derivatives like the target compound, which may require prodrug strategies for bioavailability .

Biological Activity

1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione (CAS No. 1097132-88-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C15H11FN2S
  • Molecular Weight : 270.32 g/mol
  • CAS Number : 1097132-88-1

Research indicates that compounds similar to this compound exhibit significant anticancer properties through mechanisms such as DNA intercalation and topoisomerase II inhibition. These actions are crucial in disrupting the replication of cancer cells.

Anticancer Activity

A study highlighted the anticancer potential of imidazole derivatives, including those with thione functionalities. Specifically, compounds structurally related to this compound showed promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
5bMCF-70.67
5hMCF-70.33
DoxorubicinMCF-70.50

In this study, compounds 5b and 5h demonstrated higher anticancer activity compared to doxorubicin, indicating that modifications in the imidazole structure can enhance efficacy.

DNA Intercalation

The ability of imidazole derivatives to intercalate into DNA has been studied extensively. The hybridization of acenaphthylenone with imidazole-thione structures has shown enhanced DNA binding affinity, leading to increased cytotoxicity against cancer cells. This mechanism involves direct interaction with the DNA helix, disrupting its function and promoting apoptosis in malignant cells .

Study on Imidazole Derivatives

In a recent study published in Molecules, a series of imidazole derivatives were synthesized and evaluated for their antiproliferative effects against several cancer cell lines, including MCF-7 and HepG2. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values lower than those of established chemotherapeutics like doxorubicin .

Pharmacokinetics and In-Silico Studies

Pharmacokinetic profiles and in-silico predictions have also been conducted to assess the bioavailability and metabolic stability of these compounds. Molecular docking studies revealed favorable interactions between the target proteins and the synthesized imidazoles, suggesting a strong potential for therapeutic application .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione?

The compound is typically synthesized via cyclocondensation reactions. For example, a benzaldehyde derivative (e.g., 4-fluorobenzaldehyde) reacts with a primary amine and a thiourea precursor under acidic or basic conditions. Solvents like ethanol or DMF, along with catalysts such as acetic acid or ammonium acetate, are used to facilitate the reaction. Purification involves recrystallization or column chromatography, followed by structural validation using elemental analysis and spectroscopic techniques .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

  • 1H/13C NMR : To confirm proton and carbon environments, particularly the thione (C=S) group and fluorophenyl substituents.
  • IR spectroscopy : Identification of characteristic C=S stretching vibrations (~1200–1250 cm⁻¹) and aromatic C-F bonds (~1100 cm⁻¹).
  • X-ray crystallography : Resolves tautomeric forms (e.g., thione vs. thiol) and intermolecular interactions, such as hydrogen bonding or π-stacking, as seen in structurally similar imidazole-thiones .
  • Elemental analysis : Validates empirical formula consistency between theoretical and experimental values .

Q. How does the fluorophenyl substituent influence the compound’s physicochemical properties?

The electron-withdrawing fluorine atom increases the compound’s polarity and enhances intermolecular interactions (e.g., dipole-dipole, hydrogen bonding). This can elevate melting points and solubility in polar solvents compared to non-fluorinated analogs. Comparative studies on fluorophenyl vs. phenyl derivatives show differences in π-π stacking efficiency and crystal packing .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity or binding affinity in biological systems?

Molecular docking and density functional theory (DFT) calculations are used to model interactions with biological targets. For example, docking studies with enzymes (e.g., α-glucosidase) reveal binding modes where the fluorophenyl group engages in hydrophobic interactions, while the thione moiety participates in hydrogen bonding. DFT optimizations assess tautomeric stability (thione vs. thiol forms) and charge distribution .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural characterization?

Discrepancies may arise from tautomerism or dynamic processes. Strategies include:

  • Variable-temperature NMR : To slow exchange processes and resolve splitting patterns.
  • 2D NMR (COSY, NOESY) : Identifies coupling partners and spatial proximity of protons.
  • X-ray crystallography : Provides definitive evidence of the dominant tautomer in the solid state .

Q. What reaction optimization strategies improve yields in the synthesis of derivatives?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclocondensation.
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) improve regioselectivity.
  • Microwave-assisted synthesis : Reduces reaction time and increases purity .

Q. How do structural modifications (e.g., substituent variation) affect the compound’s biological activity?

SAR studies on imidazole-thiones demonstrate that electron-withdrawing groups (e.g., -F, -CF₃) enhance inhibitory activity against enzymes like α-glucosidase. For example, derivatives with para-fluorophenyl groups show higher binding affinity compared to methoxy or methyl substituents due to improved hydrophobic interactions .

Q. What experimental approaches confirm the tautomeric equilibrium between thione and thiol forms?

  • UV-Vis spectroscopy : Monitors absorbance shifts associated with tautomeric transitions.
  • Mass spectrometry : Detects ionized species corresponding to each tautomer.
  • Theoretical calculations : Compare relative Gibbs free energies of tautomers to predict stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione
Reactant of Route 2
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1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione

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